1-Methanesulfonylpyrrole
Overview
Description
1-Methanesulfonylpyrrole is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 g/mol . The IUPAC name for this compound is 1-methylsulfonylpyrrole . It is used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonylpyrrole is 1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3
. The Canonical SMILES structure is CS(=O)(=O)N1C=CC=C1
.
Physical And Chemical Properties Analysis
1-Methanesulfonylpyrrole has a molecular weight of 145.18 g/mol . It has a computed topological polar surface area of 47.4 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 145.01974964 g/mol .
Relevant Papers
One relevant paper titled “Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light” discusses sulfonamides and introduces easy-to-access sulfonyl pyrroles as synthetic linchpins for sulfonamide functionalization .
Scientific Research Applications
Microbial Metabolism
Methanesulfonic acid, related to 1-Methanesulfonylpyrrole, plays a role in microbial metabolism. It is used by various aerobic bacteria as a sulfur source for growth and supports the growth of specialized methylotrophs, which can use it as a carbon and energy substrate. The oxidation of methanesulfonate, which is a part of this process, starts with methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Material Science Applications
Methanesulfonic acid is utilized as an etchant for BP-1 barium phosphate glass detectors, offering an environmentally friendly alternative to traditional etchants like hydrofluoric acid. This application has implications for relativistic heavy-ion studies (He & Solarz, 1994).
Biochemistry and Enzyme Studies
In the field of biochemistry, methanesulfonyl fluoride, a derivative, acts as an oxydiaphoric inhibitor of acetylcholinesterase. It interacts with the enzyme to produce a methanesulfonyl enzyme derivative, which has implications for understanding enzyme activities and interactions (Kitz & Wilson, 1963).
Liquid Crystal Research
The study of alkylammonium methanesulfonates, including 1-Methanesulfonylpyrrole, reveals their properties in forming smectic A phase in liquid crystals. This research contributes to the understanding of liquid crystal behaviors and properties (Matsunaga & Nishida, 1988).
Catalysis and Organic Synthesis
1-Methanesulfonylpyrrole and its derivatives serve as catalysts or intermediates in various organic synthesis processes. For example, Nicotinium methane sulfonate, a bio-renewable ionic liquid derived from it, shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Direct Conversion of Methane
Methanesulfonic acid, closely related to 1-Methanesulfonylpyrrole, has been made directly from methane, highlighting a method for converting methane to valuable products on a smaller scale. This process is vital for using so-called stranded natural gas efficiently (Schüth, 2019).
Oxidation Reactions and Electrorheology
1-Methanesulfonylpyrrole derivatives are involved in the redox interaction between pyrrole and p-benzoquinone, leading to the creation of organic semiconducting materials. These findings have applications in electrorheology (Stejskal et al., 2018).
Photophysics
The methanesulfinyl group, a derivative, affects the photophysics of aromatic chromophores. This research provides insights into the nonradiative pathways for deactivation of singlets, which could be essential in the development of photonic materials (Lee & Jenks, 2001).
properties
IUPAC Name |
1-methylsulfonylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523818 | |
Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrole | |
CAS RN |
51832-28-1 | |
Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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